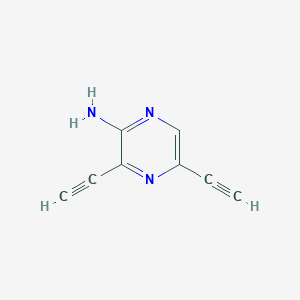

3,5-Diethynylpyrazin-2-amine

説明

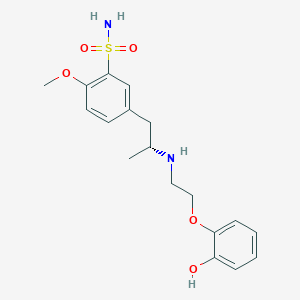

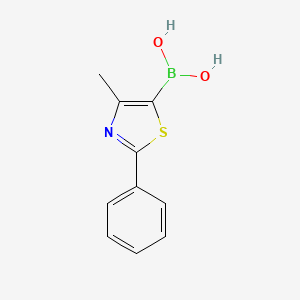

3,5-Diethynylpyrazin-2-amine is a chemical compound with the molecular formula C8H5N3. It has a molecular weight of 143.15 . It is used for scientific research and development .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 143.15 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources.科学的研究の応用

Regioselective Nucleophilic Aromatic Substitution

- A study by Scales et al. (2013) on regioselective nucleophilic aromatic substitution (S(N)Ar) of amines with unsymmetrical 3,5-dichloropyrazines highlights the influence of substituents on the pyrazine ring in directing nucleophilic attack. This work provides insights into designing reactions for compounds like 3,5-Diethynylpyrazin-2-amine, emphasizing the importance of electronic effects in determining regioselectivity (Scales et al., 2013).

Synthesis and Characterization of Complexes

- Research by Pons et al. (2010) on synthesizing and characterizing mononuclear Pd(II) and Pt(II) complexes with didentate ligands, including pyrazolic derivatives, sheds light on the potential of this compound in forming metal complexes. These complexes have applications in catalysis and material science (Pons et al., 2010).

Peptidomimetics Synthesis

- Hammond and Bartlett (2007) demonstrated the synthesis of amino acid-derived cyclic acyl amidines for use in beta-strand peptidomimetics, highlighting the role of pyrazinone ring systems. Compounds like this compound could be utilized in similar contexts for developing novel peptidomimetics (Hammond & Bartlett, 2007).

Catalysis in Multicomponent Reactions

- Mofakham et al. (2012) explored the use of cellulose sulfuric acid as a catalyst in the Ugi reaction for synthesizing pyrazine derivatives, indicating a possible role for this compound in catalyzed multicomponent reactions (Mofakham et al., 2012).

Antibacterial Activity of Heterocyclic Compounds

- A study by Frolova et al. (2011) on the synthesis of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones revealed notable antibacterial activities, suggesting a potential application of this compound in developing new antibacterial agents (Frolova et al., 2011).

Novel Heterocyclic Scaffolds

- The work of El‐Dean et al. (2018) in synthesizing novel furo[3,2-e]pyrazolo[3,4-b]pyrazines indicates the versatility of pyrazine derivatives in creating new heterocyclic scaffolds with potential pharmaceutical applications (El‐Dean et al., 2018).

Functional Model Studies

- Research by Penkova et al. (2009) on dizinc(II) complexes based on pyrazolate ligands as functional models of phosphoesterases suggests that this compound could be a valuable ligand in modeling metalloenzymes (Penkova et al., 2009).

Safety and Hazards

3,5-Diethynylpyrazin-2-amine is labeled with a warning signal word . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

3,5-diethynylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-3-6-5-10-8(9)7(4-2)11-6/h1-2,5H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDSFBQAWMBNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C(=N1)C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)

![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)

![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)